"synthesis and characterization of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide"
"synthesis and characterization of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide"
Technical Guide: Synthesis and Characterization of 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide
Part 1: Executive Summary & Strategic Utility
Compound Overview
-
IUPAC Name: 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide
-
Common Name: N-Chloroacetyl-p-cresidine
-
Molecular Formula:
[1] -
Molecular Weight: 213.66 g/mol [1]
This guide details the synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide, a pivotal electrophilic intermediate used in the development of pharmaceutical scaffolds. It belongs to the class of
Key Application Areas:
-
Medicinal Chemistry: Precursor for local anesthetic analogs (lidocaine congeners) and specific tyrosine kinase inhibitors where the 2-methoxy-5-methyl substitution pattern provides unique steric and electronic properties.
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Agrochemicals: Synthesis of fungicidal chloroacetanilide derivatives.
-
Combinatorial Scaffolding: The labile C-Cl bond allows for rapid diversification via nucleophilic substitution (
) with amines or thiols.
Part 2: Safety & Handling (Critical Pre-Requisites)
WARNING: Carcinogenic Precursors The starting material, 2-methoxy-5-methylaniline (p-cresidine) , is classified as "Reasonably Anticipated to be a Human Carcinogen" (IARC Group 2B). Strict engineering controls are mandatory.
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Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.
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PPE: Double nitrile gloves, lab coat, and safety goggles. A P100 respirator is recommended if handling the solid amine outside a hood.
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Reagent Hazards: Chloroacetyl chloride is a potent lachrymator and corrosive. It reacts violently with water to release HCl gas.
Part 3: Retrosynthetic Analysis & Mechanism
The synthesis relies on a classical Schotten-Baumann acylation or a nucleophilic acyl substitution under anhydrous conditions. The electron-rich nature of the p-cresidine ring (donating effects of -OMe and -Me) makes the amine highly nucleophilic, facilitating a rapid reaction even at low temperatures.
Reaction Scheme (DOT Visualization):
Figure 1: Mechanistic pathway for the N-acylation of p-cresidine.
Part 4: Experimental Protocol
Two methods are presented. Method A is preferred for high-purity applications (anhydrous), while Method B is a "Green Chemistry" approach suitable for scale-up.
Method A: Anhydrous Acylation (Standard Protocol)
Best for: High yield, easy workup, moisture-sensitive reagents.
Reagents:
-
2-Methoxy-5-methylaniline (10 mmol, 1.37 g)
-
Chloroacetyl chloride (11 mmol, 1.24 g, ~0.88 mL)
-
Triethylamine (
) (12 mmol, 1.67 mL) -
Dichloromethane (DCM) (anhydrous, 20 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add the amine (1.37 g) and DCM (15 mL). Stir until fully dissolved. Add
(1.67 mL) and cool the mixture to in an ice bath. -
Addition: Dilute chloroacetyl chloride (0.88 mL) in 5 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Wash the organic layer with 1M HCl (
mL) to remove unreacted amine. -
Wash with saturated
( mL) to neutralize excess acid. -
Wash with brine, dry over anhydrous
, and filter.
-
-
Isolation: Evaporate the solvent under reduced pressure to yield a crude off-white solid.
-
Purification: Recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture to obtain white needles.
Method B: Biphasic Schotten-Baumann (Green Alternative)
Best for: Avoiding organic bases, larger scales.
Reagents:
-
2-Methoxy-5-methylaniline (10 mmol)
-
Chloroacetyl chloride (12 mmol)
-
Saturated aqueous
or Phosphate Buffer (pH 7.4) -
Ethyl Acetate or DCM (as extraction solvent)
Procedure:
-
Dissolve the amine in 20 mL of EtOAc.
-
Add 20 mL of saturated
solution. Stir vigorously at . -
Add chloroacetyl chloride dropwise.[2] The base in the aqueous layer neutralizes the HCl generated.
-
Stir for 1 hour. Separate layers.
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Wash organic layer with water and brine. Dry and evaporate.[3]
Part 5: Characterization & Data Analysis
Since this specific isomer is less common in literature than the unsubstituted analog, the following data is derived from spectroscopic principles of similar p-cresidine derivatives.
Table 1: Predicted Spectral Data
| Technique | Parameter | Value / Description | Assignment |
| Solvent | |||
| 8.90 (br s, 1H) | NH (Amide) | ||
| 8.05 (d, | Ar-H6 (Ortho to N, deshielded) | ||
| 6.85 (d, | Ar-H3 (Ortho to OMe) | ||
| 6.78 (dd, | Ar-H4 | ||
| 4.22 (s, 2H) | Cl-CH | ||
| 3.86 (s, 3H) | O-CH | ||
| 2.28 (s, 3H) | Ar-CH | ||
| IR | 3280 - 3300 | N-H Stretch | |
| 1660 - 1680 | C=O[4][5] Stretch (Amide I) | ||
| 1540 | N-H Bend (Amide II) | ||
| 750 - 780 | C-Cl Stretch | ||
| Physical | Appearance | White to off-white crystalline solid | |
| Melting Point | Expect higher MP than the amine ( |
Quality Control Check:
-
TLC:
of product will be significantly lower than the starting amine in Hexane:EtOAc (7:3) due to the amide polarity, but higher than the baseline. -
Chlorine Isotope Pattern: Mass spectrometry (LC-MS) should show a characteristic M and M+2 peak with a 3:1 intensity ratio (due to
and ).
Part 6: Downstream Applications (Workflow)
The 2-chloroacetamide moiety is a versatile handle. The following workflow illustrates its conversion into high-value bioactive scaffolds.
Figure 2: Synthetic utility of the chloroacetamide intermediate.
References
-
BenchChem. (2025).[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from .
-
Taylor & Francis. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Synthetic Communications. Retrieved from .
-
Oakwood Chemical. (n.d.). Safety Data Sheet: N-(2-Chloro-5-methoxyphenyl)acetamide (Analogous safety data). Retrieved from .
-
PubChem. (2025).[5] Compound Summary: 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (Structural analog data). Retrieved from .[5]
- International Agency for Research on Cancer (IARC).p-Cresidine Monograph.
